3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
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Overview
Description
3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid is an organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenyl and Tert-butylphenyl Groups: The phenyl and tert-butylphenyl groups can be introduced through a series of substitution reactions using appropriate aryl halides and coupling reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol compounds.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases or acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-[[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
- 3-[[5-(4-Ethylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
- 3-[[5-(4-Isopropylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Uniqueness
3-[[5-(4-Tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-21(2,3)16-11-9-15(10-12-16)19-22-23-20(27-14-13-18(25)26)24(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQUYPDQNLCGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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